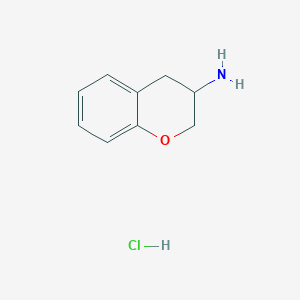

Chroman-3-amine hydrochloride

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c10-8-5-7-3-1-2-4-9(7)11-6-8;/h1-4,8H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLATPDKWVAAIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939933 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18518-71-3 | |

| Record name | 3-Chromanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018518713 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Chroman-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for producing chroman-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug development. The document details established methodologies, presents quantitative data in a structured format, and includes visualizations of the synthetic workflows.

Introduction

Chroman-3-amine and its derivatives are key structural motifs found in a variety of biologically active compounds. The synthesis of this scaffold is therefore of significant interest to the pharmaceutical industry. This guide focuses on the practical, chemical synthesis of racemic this compound, offering detailed experimental procedures and comparative data to aid researchers in their synthetic endeavors.

Synthetic Strategies

Two primary and effective routes for the synthesis of chroman-3-amine are the reductive amination of chroman-3-one and the reduction of 3-nitrochromenes. Both methods offer reliable pathways to the desired amine, which can subsequently be converted to its hydrochloride salt for improved stability and handling.

Method 1: Reductive Amination of Chroman-3-one

Reductive amination is a direct and widely used method for the synthesis of amines from carbonyl compounds. In this approach, chroman-3-one is reacted with an ammonia source to form an intermediate imine or enamine, which is then reduced in situ to yield chroman-3-amine.

Experimental Protocol:

A detailed protocol for the reductive amination of chroman-3-one is as follows:

-

Reaction Setup: To a solution of chroman-3-one (1 equivalent) in a suitable solvent such as methanol or ethanol, add an ammonia source, for example, ammonium acetate or ammonium formate (typically 10 equivalents).

-

Reductant Addition: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. Alternatively, catalytic hydrogenation using a palladium catalyst can be employed.

-

Reaction Conditions: The reaction is typically stirred at room temperature for a period of 12 to 24 hours, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the aqueous residue is basified with a suitable base (e.g., NaOH) to a pH of 9-10. The aqueous layer is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude chroman-3-amine free base.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt:

-

The purified chroman-3-amine free base is dissolved in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

The solution is cooled in an ice bath, and a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by vacuum filtration, washed with cold solvent, and dried under vacuum to afford this compound as a white to off-white solid.

Method 2: Reduction of 3-Nitrochromenes

Experimental Protocol:

A representative procedure for the reduction of a 3-nitrochromene is as follows:

-

Reaction Setup: A solution of the 3-nitrochromene (1.0 mmol) is prepared in methanol (10 mL) in a round-bottom flask.[1]

-

Catalyst Addition: To this solution, 10% palladium on carbon (Pd/C) (0.1 mmol) is added.[1]

-

Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon) three times. The reaction mixture is then stirred vigorously under a hydrogen atmosphere at room temperature for 6 hours.[1]

-

Workup: After the reaction is complete, the mixture is filtered through a pad of Celite® to remove the palladium catalyst.[1] The filtrate is then concentrated under reduced pressure.[1]

-

Purification: The crude product is purified by column chromatography to yield the pure 3-aminochromane.[1]

-

Hydrochloride Salt Formation: The purified free base is converted to the hydrochloride salt as described in Method 1.

Quantitative Data Summary

The following table summarizes typical quantitative data associated with the synthesis of this compound. Please note that yields and other specific values can vary depending on the exact reaction conditions and scale.

| Parameter | Method 1: Reductive Amination | Method 2: Reduction of 3-Nitrochromene |

| Starting Material | Chroman-3-one | 3-Nitrochromene |

| Key Reagents | Ammonium acetate, NaBH₃CN | 10% Pd/C, H₂ |

| Typical Solvent | Methanol | Methanol |

| Reaction Temperature | Room Temperature | Room Temperature |

| Reaction Time | 12-24 hours | 6 hours |

| Typical Yield | 60-80% | 70-90% |

| Melting Point (°C) | 240-242 (decomposes) | 240-242 (decomposes) |

| Appearance | White to off-white solid | White to off-white solid |

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols described above.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice between reductive amination of chroman-3-one and the reduction of 3-nitrochromenes will depend on the availability of starting materials and the specific requirements of the research project. The provided protocols and data serve as a valuable resource for chemists in the pharmaceutical and related industries, facilitating the synthesis of this important heterocyclic building block.

References

An In-depth Technical Guide to (R)-Chroman-3-amine Hydrochloride (CAS: 211506-59-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Chroman-3-amine hydrochloride is a chiral heterocyclic compound belonging to the chroman-3-amine class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. This technical guide provides a comprehensive overview of the available information on (R)-Chroman-3-amine hydrochloride, including its physicochemical properties, synthesis, analytical characterization, and potential pharmacological activities. The document details experimental protocols and visualizes key concepts to support further research and development efforts involving this compound.

Chemical Identity and Physicochemical Properties

(R)-Chroman-3-amine hydrochloride is the hydrochloride salt of the (R)-enantiomer of chroman-3-amine. The chroman core is a bicyclic ether, consisting of a benzene ring fused to a dihydropyran ring.

Table 1: Physicochemical Properties of (R)-Chroman-3-amine Hydrochloride

| Property | Value | Source |

| CAS Number | 211506-59-1 | |

| Molecular Formula | C₉H₁₂ClNO | |

| Molecular Weight | 185.65 g/mol | |

| IUPAC Name | (3R)-3,4-dihydro-2H-chromen-3-amine;hydrochloride | |

| Synonyms | (R)-3-Aminochroman hydrochloride | N/A |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature in a dry and cool place. | |

| Solubility | The hydrochloride salt form enhances water solubility. | [1] |

Synthesis

Asymmetric Hydrogenation of Enamides

A common and effective method for the enantioselective synthesis of 3-aminochromans involves the asymmetric hydrogenation of enamides derived from chroman-3-ones. This approach typically utilizes chiral catalysts to achieve high enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation (General)

-

Enamide Formation: A chroman-3-one precursor is reacted with an amine, followed by acylation to form the corresponding enamide.

-

Asymmetric Hydrogenation: The enamide is dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor. A chiral ruthenium or rhodium catalyst (e.g., with a BINAP or other chiral ligand) is added.

-

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature (e.g., room temperature to 50 °C) until completion.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of celite or silica gel. The solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel.

-

Salt Formation: The purified (R)-Chroman-3-amine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate the hydrochloride salt. The salt is then collected by filtration and dried.

Workflow for Asymmetric Hydrogenation

Caption: Synthetic workflow for (R)-Chroman-3-amine hydrochloride.

Analytical Characterization

A comprehensive analytical characterization is crucial to confirm the identity, purity, and stereochemistry of (R)-Chroman-3-amine hydrochloride. While specific data for this compound is often found in Certificates of Analysis from suppliers and may not be publicly available, the following are the standard analytical techniques employed.

Table 2: Analytical Methods for (R)-Chroman-3-amine Hydrochloride

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural elucidation and confirmation. | Aromatic protons (approx. 6.8-7.2 ppm), benzylic protons (approx. 2.8-3.2 ppm), protons on the pyran ring (approx. 3.5-4.5 ppm), and the amine proton (variable).[2][3][4] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Aromatic carbons, benzylic carbon, and carbons of the pyran ring. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the free base (C₉H₁₁NO) at m/z 149.08, and a peak for the protonated molecule at m/z 150.09.[5][6][7] |

| HPLC (Chiral) | Determination of enantiomeric purity (e.e.). | Separation of the (R) and (S) enantiomers, allowing for the quantification of the enantiomeric excess.[8][9][10][11][12] |

| Elemental Analysis | Confirmation of elemental composition. | The percentage of C, H, Cl, and N should match the theoretical values for C₉H₁₂ClNO. |

Biological and Pharmacological Activity

The chroman-3-amine scaffold is known to interact with various biological targets. Derivatives of this class have shown affinity for serotonin receptors and transporters, suggesting potential applications in neuroscience and psychopharmacology.[13]

Serotonergic System Modulation

(R)-Chroman-3-amine hydrochloride and related compounds are hypothesized to exert their effects through interaction with key components of the serotonergic system, such as the 5-HT₁ₐ receptor and the serotonin transporter (SERT).

-

5-HT₁ₐ Receptor: This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] This signaling cascade is involved in the modulation of neuronal excitability and has been implicated in the pathophysiology of anxiety and depression.

-

Serotonin Transporter (SERT): SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron, thus terminating the neurotransmitter's action.[16][17] Inhibition of SERT increases the synaptic concentration of serotonin and is a primary mechanism of action for many antidepressant medications.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Caption: Simplified 5-HT₁ₐ receptor signaling cascade.

Serotonin Transporter (SERT) Mechanism

Caption: Ion-dependent mechanism of serotonin reuptake by SERT.

Neuroprotective Potential

Chroman derivatives have been investigated for their neuroprotective properties.[18][19] This activity is often attributed to their antioxidant capabilities and their ability to modulate signaling pathways involved in neuronal survival.

Experimental Protocols for Biological Evaluation

The following protocols are generalized methodologies that can be adapted to evaluate the biological activity of (R)-Chroman-3-amine hydrochloride.

Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT₁ₐ receptor.

Materials:

-

Cell membranes expressing the human 5-HT₁ₐ receptor.

-

Radioligand: [³H]8-OH-DPAT (a selective 5-HT₁ₐ agonist).

-

Non-specific binding control: Serotonin or another high-affinity 5-HT₁ₐ ligand.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA.

-

Test compound: (R)-Chroman-3-amine hydrochloride dissolved in a suitable solvent.

-

96-well microplates and a cell harvester.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd value), and the cell membranes.

-

Incubation: Incubate the plate at a specified temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Cell-Based Neuroprotection Assay

This protocol outlines a general method to assess the neuroprotective effects of a compound against an induced neurotoxic insult.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells).

-

Cell culture medium and supplements.

-

Neurotoxin (e.g., glutamate, hydrogen peroxide, or a specific neurotoxic peptide).

-

Test compound: (R)-Chroman-3-amine hydrochloride.

-

Cell viability assay reagent (e.g., MTT, PrestoBlue).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Neurotoxin Challenge: Add the neurotoxin to the wells (with the exception of the control wells) and incubate for a duration known to induce cell death (e.g., 24 hours).

-

Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the concentration of the test compound that provides 50% protection against the neurotoxic insult (EC₅₀).[21][22]

Experimental Workflow for Neuroprotection Assay

Caption: Workflow for a cell-based neuroprotection assay.

Safety Information

Based on available supplier data, (R)-Chroman-3-amine hydrochloride is associated with the following hazard and precautionary statements.

Table 3: GHS Hazard and Precautionary Statements

| Category | Statements |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source:

Conclusion and Future Directions

(R)-Chroman-3-amine hydrochloride is a chiral building block with significant potential for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its structural similarity to known serotonergic modulators suggests that it may be a valuable tool for investigating the role of serotonin in various physiological and pathological processes. Future research should focus on the detailed biological characterization of this compound, including the determination of its binding affinities and functional activities at a range of CNS targets. Furthermore, studies to elucidate its mechanism of action in neuroprotection are warranted. The availability of robust enantioselective synthetic methods will facilitate the preparation of analogs and the exploration of structure-activity relationships, which will be crucial for the optimization of this scaffold for drug discovery.

References

- 1. (R)-Chroman-3-amine hydrochloride | 211506-59-1 [sigmaaldrich.com]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. compoundchem.com [compoundchem.com]

- 4. csustan.edu [csustan.edu]

- 5. h-brs.de [h-brs.de]

- 6. researchgate.net [researchgate.net]

- 7. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. A simple method for HPLC retention time prediction: linear calibration using two reference substances - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interesting retention time for C18 column - Chromatography Forum [chromforum.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hplc retention times: Topics by Science.gov [science.gov]

- 13. dspace.uevora.pt [dspace.uevora.pt]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanism of Action of the Serotonin Transporter [web.williams.edu]

- 17. Serotonin transporter - Wikipedia [en.wikipedia.org]

- 18. Design and synthesis of novel neuroprotective 1,2-dithiolane/chroman hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. accio.github.io [accio.github.io]

- 21. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chroman-3-amine Hydrochloride: Molecular Structure, Weight, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chroman-3-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a chroman ring system, is a privileged scaffold found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the molecular structure and weight of this compound. It further delves into its potential biological activities, with a focus on the modulation of key signaling pathways, and outlines detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Properties

This compound possesses a bicyclic structure consisting of a benzene ring fused to a dihydropyran ring, with an amine group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂ClNO | [1][2] |

| Molecular Weight | 185.65 g/mol | [1] |

| Appearance | Solid | [3] |

| Chirality | The C3 position is a chiral center, leading to (R) and (S) enantiomers. | |

| CAS Numbers | Racemic: 18518-71-3, (R)-enantiomer: 211506-59-1, (S)-enantiomer: 59108-54-2 | [1][3][4] |

The precise three-dimensional arrangement of the amine group is critical for its biological activity and interaction with target molecules.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the reduction of a corresponding chroman-3-one oxime or a related nitro compound.

Experimental Protocol: Reductive Amination of Chroman-3-one

This protocol outlines a general procedure for the synthesis of this compound starting from chroman-3-one.

Materials:

-

Chroman-3-one

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Palladium on carbon (10%)

-

Methanol

-

Hydrogen gas

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

-

Anhydrous sodium sulfate

-

Celite

Procedure:

-

Oxime Formation: In a round-bottom flask, dissolve chroman-3-one (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC). Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chroman-3-one oxime.

-

Reduction of the Oxime: To a solution of the crude chroman-3-one oxime (1.0 eq) in methanol, add palladium on carbon (10% w/w, 0.1 eq). Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Salt Formation: Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of hydrochloric acid in the same solvent with stirring. The hydrochloride salt will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain pure this compound.

References

Spectroscopic Characterization of Chroman-3-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Chroman-3-amine hydrochloride. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide leverages established principles of spectroscopic theory and data from analogous structures to present a comprehensive set of expected spectral characteristics. This information is intended to serve as a valuable reference for researchers involved in the synthesis, identification, and quality control of chroman-based compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, including the chroman ring system and the primary amine hydrochloride functional group, with reference to typical spectroscopic values for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-5, H-6, H-7, H-8 (Aromatic) | 6.8 - 7.2 | m | - |

| H-2 | 4.1 - 4.4 | m | - |

| H-3 | 3.5 - 3.8 | m | - |

| H-4 | 2.8 - 3.1 | m | - |

| -NH₃⁺ | 8.0 - 9.0 | br s | - |

Predicted in a typical deuterated solvent such as DMSO-d₆.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8a | 150 - 155 |

| C-5, C-6, C-7, C-8 (Aromatic) | 115 - 130 |

| C-4a | 120 - 125 |

| C-2 | 65 - 70 |

| C-3 | 45 - 50 |

| C-4 | 25 - 30 |

Predicted in a typical deuterated solvent such as DMSO-d₆.

Table 3: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium Salt) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| N-H Bend (Ammonium Salt) | 1625 - 1560 (asymmetric), 1550 - 1500 (symmetric) | Medium |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1250 - 1020 | Medium |

| C-O Stretch (Ether) | 1260 - 1000 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and IR spectra for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the chemical shifts of exchangeable protons (-NH₃⁺) are solvent-dependent.

-

Transfer the solution to a 5 mm NMR tube.

-

If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable alternative for polar solvents) can be added.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.

-

¹H NMR:

-

Acquire the spectrum at a constant temperature, typically 298 K.

-

Set the spectral width to cover a range of at least 0 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to at least 5 times the longest T₁ relaxation time for accurate integration.

-

-

¹³C NMR:

-

Acquire the spectrum using proton decoupling to simplify the spectrum to singlets for each unique carbon.

-

Set the spectral width to cover a range of 0 to 160 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹.

-

Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The final spectrum is typically presented in terms of percent transmittance or absorbance. For primary amine salts, a broad and intense N-H stretching envelope is expected in the 3200 to 2800 cm⁻¹ region.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Core Principles of Chroman-3-amine Hydrochloride Solubility in Organic Solvents

Chroman-3-amine hydrochloride is an organic salt, a characteristic that fundamentally governs its solubility profile. As the hydrochloride salt of an amine, the nitrogen atom is protonated, creating a positive charge that is balanced by a chloride anion. This ionic nature significantly influences its interaction with various organic solvents. The guiding principle for solubility is "like dissolves like," which implies that polar compounds are more likely to dissolve in polar solvents, and non-polar compounds in non-polar solvents. Due to its salt form, this compound is considerably more polar than its free base counterpart. Consequently, it is expected to exhibit greater solubility in polar organic solvents that can stabilize the charged ions.

Predicted Solubility Profile

The following table summarizes the expected solubility of this compound in a range of common organic solvents, categorized by their polarity. This information is based on established principles of chemical solubility for organic salts.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents have high dielectric constants and can engage in hydrogen bonding, effectively solvating both the ammonium cation and the chloride anion. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess high polarity and can solvate ions through dipole-ion interactions, although they lack the hydrogen-bonding capability of protic solvents. |

| Polar Aprotic | Acetonitrile, Acetone | Low to Moderate | While polar, these solvents are generally less effective at solvating ionic compounds compared to DMF and DMSO. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low | These solvents have a moderate polarity but are poor at solvating charged species, leading to limited solubility of ionic salts. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Very Low to Insoluble | These solvents have low polarity and are unable to effectively stabilize the ionic structure of the hydrochloride salt. |

| Non-polar | Hexane, Toluene, Benzene | Insoluble | These solvents lack the polarity required to overcome the lattice energy of the ionic salt, resulting in negligible solubility. |

Experimental Protocol for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the solubility of this compound in various organic solvents. The following is a detailed methodology based on the equilibrium solubility method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or another appropriate quantitative technique to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the organic solvent using the following formula, accounting for any dilution factors:

Solubility (mg/mL) = (Concentration from analysis (mg/mL)) x (Dilution factor)

-

Safety Precautions:

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

The Chroman Amine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic scaffold, forming the structural basis of a vast array of natural products, including tocopherols (Vitamin E) and flavonoids. The introduction of an amine functionality to this core structure gives rise to chroman amine derivatives, a class of compounds that has garnered significant attention in medicinal chemistry. These derivatives have been extensively investigated for a multitude of therapeutic applications, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiepileptic, and neuroprotective effects. Their ability to interact with a diverse range of cellular targets has established them as valuable templates in the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and biological significance of chroman amine derivatives.

Discovery and History: From Natural Products to Synthetic Analogs

The history of chroman derivatives is rooted in the study of natural products. The chroman ring system is a fundamental component of many flavonoids and isoflavonoids, which have been used in traditional medicine for centuries. One of the earliest chromone derivatives to be used clinically was Khellin, extracted from the plant Ammi visnaga. While not an amine derivative itself, the study of Khellin and other naturally occurring chromans laid the groundwork for the synthetic exploration of this heterocyclic system.

The deliberate synthesis of chroman amine derivatives for therapeutic purposes has a more recent history. An early example of the synthesis of a chroman amine derivative can be found in the work of Bachman and Levine in 1947, who reported the preparation of 3-aminomethyl-4-chromanol. This foundational work demonstrated early methods for introducing an amino group into the chroman scaffold.

A significant milestone in the development of therapeutically relevant chroman amines was the work on the antidepressant ebalzotan in the 1990s. This chiral aminochroman was developed as a selective 5-HT1A agonist, showcasing the potential of this class of compounds to modulate key central nervous system targets.[1][2][3] The development of ebalzotan also highlighted the challenges and importance of stereoselective synthesis in unlocking the therapeutic potential of these chiral molecules.

Key Therapeutic Targets and Mechanisms of Action

Chroman amine derivatives have been shown to interact with a variety of biological targets, leading to their diverse pharmacological effects. Two prominent targets that have been extensively studied are the sigma-1 (σ1) receptor and monoamine oxidase A (MAO-A).

Sigma-1 (σ1) Receptor Modulation

The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of calcium signaling, ion channel activity, and cellular stress responses. A number of 3-amino-chromane derivatives have been identified as potent ligands for the σ1 receptor, exhibiting low nanomolar binding affinities.[4][5][6]

Signaling Pathway of Sigma-1 Receptor Ligands

Upon ligand binding, the σ1 receptor can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other parts of the cell. There, it can modulate the activity of various ion channels (such as K+, Na+, and Ca2+ channels) and G-protein coupled receptors.[4][7] This modulation of ion homeostasis and intracellular signaling can lead to neuroprotective and anti-apoptotic effects. The interaction of chroman amine derivatives with the σ1 receptor is a key mechanism underlying their potential in treating neurodegenerative diseases and other CNS disorders.

Monoamine Oxidase A (MAO-A) Inhibition

Monoamine oxidase A is a mitochondrial enzyme responsible for the degradation of key monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine.[8] Inhibition of MAO-A increases the synaptic availability of these neurotransmitters and is a validated strategy for the treatment of depression and anxiety disorders. Certain chroman-4-amine derivatives have been identified as inhibitors of MAO-A, demonstrating the potential of this chemical class in the development of novel antidepressants.

Mechanism of MAO-A Inhibition

MAO-A catalyzes the oxidative deamination of monoamines, producing corresponding aldehydes, ammonia, and hydrogen peroxide. Chroman amine inhibitors can bind to the active site of MAO-A, preventing the breakdown of neurotransmitters like serotonin. This leads to an accumulation of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission and eliciting an antidepressant effect.

Quantitative Biological Activity Data

The following tables summarize the in vitro biological activity of representative chroman amine derivatives against the σ1 receptor and monoamine oxidases.

Table 1: Binding Affinity of 3-Amino-Chroman Derivatives for the Sigma-1 (σ1) Receptor

| Compound ID | R Group | Stereochemistry | σ1 Ki (nM) |

| (+)-3a | H | (3R,4R) | 2.1 |

| (-)-3a | H | (3S,4S) | 105 |

| (+)-3o | 4-CF3 | (3R,4R) | 2.0 |

| (-)-3o | 4-CF3 | (3S,4S) | 110 |

| (+)-3q | 4-F | (3R,4R) | 2.1 |

| (-)-3q | 4-F | (3S,4S) | 120 |

| Data extracted from Porter et al., ACS Omega, 2020.[4][5][6] |

Table 2: Inhibitory Activity of Chroman-4-amine Derivatives against Monoamine Oxidases (MAO-A and MAO-B)

| Compound ID | R Group | MAO-A % Inhibition @ 1µM | MAO-B % Inhibition @ 1µM |

| 4a | H | - | < 10 |

| 4b | 8-OCH3 | - | < 10 |

| 4d | 7-Naphthyl | 13.3 | 7.5 |

| 4e | 6-CH3 | - | < 10 |

| Data extracted from Burke et al., Bioorganic & Medicinal Chemistry Letters, 2022. |

Experimental Protocols

Synthesis of Chroman Amine Derivatives via Reductive Amination

Reductive amination of a chroman-4-one is a common and effective method for the synthesis of 4-aminochroman derivatives.

Workflow for Reductive Amination

Detailed Protocol for the Reductive Amination of ortho-Vanillin with para-Toluidine (Model Reaction)

This protocol is adapted from a representative procedure for reductive amination and serves as a general guide.[4]

-

Imine Formation: In a suitable beaker, combine ortho-vanillin (570 mg) and para-toluidine (400 mg).

-

Crush and mix the solids with a spatula. The solids will melt together and a color change will be observed. Continue mixing until the mixture becomes a dry powder.

-

To the resulting imine, add 7.5 mL of 95% ethanol. The imine will only partially dissolve.

-

Reduction: Carefully add sodium borohydride (NaBH4, 150 mg) in portions, ensuring that the effervescence is controlled.

-

Swirl the mixture occasionally until the bubbling ceases and the solution becomes homogeneous.

-

Work-up: To the clear solution, add approximately 20 mL of deionized water. A white solid should precipitate.

-

Collect the solid product by vacuum filtration and allow it to air dry.

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

In Vitro Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a test compound for the σ1 receptor.

Workflow for σ1 Receptor Binding Assay

Detailed Protocol

-

Membrane Preparation: Prepare membrane homogenates from a tissue source known to express σ1 receptors (e.g., guinea pig brain) or from cells engineered to express the receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add membrane preparation, radioligand (e.g., --INVALID-LINK---pentazocine at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known σ1 receptor ligand (e.g., haloperidol) to saturate the receptors.

-

Test Compound: Add membrane preparation, radioligand, and varying concentrations of the chroman amine test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

Chroman amine derivatives represent a versatile and pharmacologically significant class of compounds with a rich history and a promising future. From their origins in natural product chemistry to their development as targeted synthetic therapeutics, these molecules have demonstrated the ability to interact with key biological targets implicated in a range of human diseases. The modulation of the σ1 receptor and inhibition of MAO-A are just two examples of the mechanisms through which chroman amines exert their effects.

Future research in this area will likely focus on several key aspects:

-

Structure-Activity Relationship (SAR) Studies: Further exploration of the chroman scaffold to optimize potency, selectivity, and pharmacokinetic properties for specific targets.

-

Stereoselective Synthesis: Development of more efficient and scalable methods for the synthesis of enantiomerically pure chroman amine derivatives to fully elucidate the role of stereochemistry in their biological activity.

-

Novel Therapeutic Applications: Investigation of chroman amine derivatives for new therapeutic indications, driven by a deeper understanding of their mechanisms of action.

-

Drug Delivery and Formulation: Development of advanced drug delivery systems to enhance the bioavailability and therapeutic efficacy of promising chroman amine candidates.

The continued exploration of the chemical space around the chroman amine core holds great promise for the discovery and development of the next generation of innovative medicines.

References

- 1. DSpace [open.bu.edu]

- 2. Synthesis of 2-amino-4-(21-nitro)phenyl-6(211, 211- dimethyl, 711-hydroxy chroman) pyrimidine and study of their antimicrobial activity – Oriental Journal of Chemistry [orientjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Chromane synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

Chroman-3-amine Hydrochloride: A Technical Guide to Physical Appearance and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of Chroman-3-amine hydrochloride. Recognizing the critical importance of stability in the drug development process, this document further outlines standardized methodologies for conducting forced degradation studies to assess the intrinsic stability of this compound. While specific experimental stability data for this compound is not extensively available in the public domain, this guide offers detailed, generalized experimental protocols for hydrolysis, oxidation, photolysis, and thermal stress testing, in line with industry best practices and regulatory expectations. These protocols are intended to serve as a robust framework for researchers to establish a comprehensive stability profile. A logical workflow for executing these stability studies is also presented.

Physical and Chemical Properties

This compound is a solid, crystalline compound.[1] Its fundamental physical and chemical characteristics, as compiled from various sources, are summarized below.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Appearance | Pale yellow to off-white solid | [2] |

| Molecular Formula | C₉H₁₂ClNO | [3] |

| Molecular Weight | 185.65 g/mol | [3] |

| Melting Point | 240-241 °C (with decomposition) | [3] |

| Solubility | No quantitative data available. General guidance for similar amine hydrochlorides suggests solubility in water. | |

| Storage Conditions | Store at room temperature, keep dry and cool. Some suppliers recommend storage at 2-8 °C. | [1] |

Stability Profile and Forced Degradation Studies

The intrinsic stability of a pharmaceutical compound is a critical attribute that influences its quality, safety, and efficacy. Forced degradation, or stress testing, is the process of subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This information is vital for developing stability-indicating analytical methods, understanding the molecule's liabilities, and determining appropriate storage and handling conditions.

While specific stability studies on this compound are not widely published, a systematic approach to evaluating its stability should include exposure to hydrolytic, oxidative, photolytic, and thermal stress.

General Principles of Forced Degradation

-

Objective: To generate a degradation level of 5-20% to ensure that the analytical methods can detect and quantify impurities.

-

Methodology: A single batch of the drug substance is typically used.

-

Analysis: Stressed samples are analyzed using a suitable, validated stability-indicating method, often a chromatographic technique like HPLC, to separate and quantify the parent compound and its degradation products.

A logical workflow for conducting forced degradation studies is presented in the following diagram.

Experimental Protocols for Forced Degradation

The following are detailed, generalized protocols for conducting forced degradation studies on a compound such as this compound.

Hydrolytic Stability

Objective: To assess the susceptibility of the compound to acid, base, and neutral hydrolysis.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

For acid hydrolysis, add an equal volume of 0.1 N HCl to the stock solution.

-

For base hydrolysis, add an equal volume of 0.1 N NaOH to the stock solution.

-

For neutral hydrolysis, add an equal volume of purified water to the stock solution.

-

-

Incubation:

-

Store the solutions at an elevated temperature (e.g., 60 °C) and protect them from light.

-

Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

-

Sample Analysis:

-

Neutralize the acid and base samples before analysis.

-

Dilute the samples to a suitable concentration and analyze using a validated stability-indicating HPLC method.

-

Oxidative Stability

Objective: To evaluate the compound's sensitivity to oxidation.

Methodology:

-

Preparation of Solution:

-

Prepare a stock solution of this compound (1 mg/mL).

-

Add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂) to the stock solution.

-

-

Incubation:

-

Store the solution at room temperature, protected from light.

-

Monitor the reaction at various time points (e.g., 0, 2, 6, 12, and 24 hours).

-

-

Sample Analysis:

-

Dilute the samples and analyze by HPLC.

-

Photostability

Objective: To determine the effect of light exposure on the compound's stability.

Methodology:

-

Sample Preparation:

-

Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample, protected from light (e.g., wrapped in aluminum foil), should be stored under the same conditions.

-

-

Analysis:

-

After the exposure period, analyze both the exposed and control samples by HPLC.

-

Thermal Stability (Thermolysis)

Objective: To assess the stability of the compound in its solid state at elevated temperatures.

Methodology:

-

Sample Preparation:

-

Place a known amount of the solid this compound in a suitable container.

-

-

Incubation:

-

Store the sample in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

-

Analyze the sample at predetermined time points.

-

-

Analysis:

-

Dissolve the solid sample in a suitable solvent and analyze by HPLC.

-

Conclusion

This technical guide provides a summary of the available physical and chemical data for this compound and presents a framework for a comprehensive assessment of its stability. The successful execution of the outlined forced degradation studies will provide critical insights into the compound's degradation pathways and inform the development of a stable and effective pharmaceutical product. Researchers and drug development professionals are encouraged to adapt these generalized protocols to their specific analytical capabilities and regulatory requirements.

References

An In-depth Technical Guide to the Preparation of Chroman-3-amine Free Base

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the preparation of the free base of Chroman-3-amine, a crucial scaffold in medicinal chemistry. The document details various synthetic routes, including stereoselective approaches, and provides structured data for experimental comparison.

Introduction

Chroman-3-amine and its derivatives are privileged structural motifs found in a wide array of biologically active compounds. The inherent stereochemistry of the chroman ring system plays a pivotal role in determining the pharmacological activity and selectivity of these molecules, making precise control over their synthesis a critical aspect of drug design and development. This guide focuses on the practical preparation of the chroman-3-amine free base, offering detailed experimental protocols and comparative data.

Synthetic Strategies

Several synthetic routes have been established for the preparation of chroman-3-amine. The most common and effective methods include the reduction of chroman-3-one oximes, asymmetric hydrogenation of enamides derived from chroman-3-ones, and the reduction of 3-nitrochromene precursors.

Reduction of Chroman-3-one Oximes

A straightforward and classical approach to chroman-3-amine involves the reduction of chroman-3-one oximes. This method is often favored for its simplicity and the ready availability of the starting materials.

Experimental Protocol: Synthesis of Chroman-3-amine via Reduction of Chroman-3-one Oxime

-

Step 1: Oximation of Chroman-4-one. To a solution of chroman-4-one (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents). Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-cold water. The precipitated chroman-4-one oxime is filtered, washed with water, and dried.

-

Step 2: Reduction of Chroman-4-one Oxime. In a round-bottom flask, dissolve the chroman-4-one oxime (1 equivalent) in methanol. Cool the solution to 0°C in an ice bath. Add sodium borohydride (4 equivalents) portion-wise over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours.

-

Step 3: Work-up and Isolation. Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude chroman-3-amine.

-

Step 4: Purification. The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford pure chroman-3-amine free base.

Asymmetric Hydrogenation of Enamides

For the enantioselective synthesis of 3-aminochroman derivatives, the asymmetric hydrogenation of trisubstituted enamides derived from chroman-3-ones is a highly effective method. This approach provides access to optically active 3-aminochromans with high chemical yields and excellent enantiomeric excesses.[1]

Experimental Protocol: Enantioselective Synthesis of (R)-Chroman-3-amine

-

Step 1: Formation of the Enamide. A solution of the corresponding chroman-3-one, N-acetylglycine, and acetic anhydride is heated at reflux in the presence of a base such as sodium acetate to form the trisubstituted enamide.

-

Step 2: Asymmetric Hydrogenation. The enamide (1 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reactor. A cationic Ruthenium-Synphos catalyst (0.1-1 mol%) is added.[2] The reactor is purged with hydrogen and then pressurized to 50 bar.[2] The reaction is stirred at room temperature for 12-24 hours.

-

Step 3: Work-up and Deprotection. After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is dissolved in a mixture of acid (e.g., HCl in methanol) and heated to hydrolyze the acetyl group.

-

Step 4: Isolation of the Free Base. The acidic solution is then basified with a suitable base (e.g., NaOH or K2CO3) to a pH of 9-10. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to yield the enantiomerically enriched chroman-3-amine free base.

Reduction of 3-Nitrochromenes

Another versatile route to 3-aminochromanes involves the reduction of a 3-nitrochromene precursor. This method allows for the introduction of the amine functionality at a late stage of the synthesis.[1]

Experimental Protocol: Synthesis of Chroman-3-amine from 3-Nitrochromene

-

Step 1: Synthesis of 3-Nitrochromene. 3-Nitrochromenes can be synthesized from salicylaldehydes and β-nitrostyrenes via an organocatalytic iminium activation.[3]

-

Step 2: Reduction of the Nitro Group. To a solution of the 3-nitrochromene (1 mmol) in methanol (10 mL), add palladium on carbon (10% w/w, 0.1 mmol).[1] The flask is evacuated and backfilled with hydrogen gas three times and then stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.[1]

-

Step 3: Work-up and Isolation. The reaction mixture is filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure.[1] The crude product is then purified by column chromatography to yield the corresponding 3-aminochromane.[1]

Data Summary

The following tables summarize quantitative data for the different synthetic routes described.

Table 1: Comparison of Synthetic Routes for Chroman-3-amine

| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Enantiomeric Excess (%) | Reference |

| Reduction of Oxime | Chroman-3-one | Sodium borohydride | 60-80 | Racemic | [2] |

| Asymmetric Hydrogenation | Chroman-3-one derivative | Ru-Synphos catalyst, H₂ | 85-96 | 92-96 | [2] |

| Reduction of Nitrochromene | 3-Nitrochromene | Pd/C, H₂ | 70-90 | Racemic | [1][3] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflows for the synthesis of chroman-3-amine and a representative signaling pathway where chroman derivatives may be involved.

Caption: Synthetic routes to Chroman-3-amine.

Caption: Potential signaling pathway for chroman derivatives.

Conclusion

The preparation of chroman-3-amine free base can be achieved through several reliable synthetic methodologies. The choice of a specific route will depend on the desired stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important class of compounds.

References

Methodological & Application

Application Note: Chiral HPLC Separation of Chroman-3-amine Enantiomers

Abstract

This application note details a robust method for the enantioselective separation of Chroman-3-amine using High-Performance Liquid Chromatography (HPLC). The protocol emphasizes the use of polysaccharide-based chiral stationary phases (CSPs), which are highly effective for resolving chiral amines. Detailed experimental procedures, method development strategies, and expected outcomes are provided to guide researchers, scientists, and drug development professionals in achieving baseline separation of Chroman-3-amine enantiomers, a critical step in pharmaceutical quality control and development.

Introduction

Chroman-3-amine and its derivatives are key structural motifs in a variety of pharmaceutically active compounds. As with many chiral molecules, the individual enantiomers of Chroman-3-amine can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies often require the development and marketing of single-enantiomer drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its reliability, efficiency, and scalability.[1][2]

Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including amines.[2][3] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to differential retention times.[4] This note provides a specific protocol and a general method development workflow for the successful chiral resolution of Chroman-3-amine.

Experimental Protocols

Recommended Method for a Chroman-3-amine Derivative

This protocol is based on a successful separation of a related chroman-3-amine derivative and serves as an excellent starting point for the parent compound.[5]

-

Instrumentation: Standard HPLC system with UV detector.

-

Sample Preparation: Dissolve the racemic Chroman-3-amine standard in the mobile phase to a final concentration of approximately 1.0 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Chiral Column: Daicel CHIRALCEL® OD (Cellulose tris(3,5-dimethylphenylcarbamate)), 10 µm, 250 x 4.6 mm

-

Mobile Phase: n-Hexane / Isopropanol (IPA) (90:10, v/v)

-

Flow Rate: 2.0 mL/min

-

Column Temperature: 40°C

-

Detection: UV at 211 nm

-

Injection Volume: 10 µL

-

General Protocol for Method Development and Optimization

Since Chroman-3-amine is a primary amine, peak shape and resolution can be significantly improved by the addition of a basic modifier to the mobile phase.[4] This general protocol outlines a systematic approach to developing a tailored method.

-

Step 1: Column and Solvent Screening:

-

Begin with a polysaccharide-based CSP, such as Lux® Cellulose-1 or CHIRALPAK® IA/IB/IC. These columns offer a high probability of success for chiral amines.

-

Screen two primary normal-phase mobile phases:

-

n-Hexane / Isopropanol (IPA)

-

n-Hexane / Ethanol (EtOH)

-

-

Start with a 90:10 (v/v) alkane/alcohol ratio.

-

-

Step 2: Introduction of a Basic Additive:

-

Due to the basic nature of the amine, peak tailing may occur from interactions with residual silanols on the silica support.[4]

-

To counteract this, add a basic modifier to the mobile phase. Diethylamine (DEA) is a common and effective choice.

-

Prepare the mobile phase with 0.1% (v/v) DEA. For example: n-Hexane / IPA / DEA (90:10:0.1, v/v/v).

-

-

Step 3: Optimization of Resolution:

-

Mobile Phase Ratio: If partial separation is observed, systematically adjust the percentage of the alcohol modifier in 2-5% increments (e.g., 95:5, 85:15). Reducing the alcohol content generally increases retention and can improve resolution.

-

Temperature: Evaluate the effect of column temperature. Test at ambient (~25°C), cooled (15°C), and heated (40°C) conditions. Temperature can significantly alter the thermodynamics of the chiral recognition.[4]

-

Flow Rate: If necessary, reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to increase the interaction time between the analyte and the CSP, which can enhance resolution.[4]

-

Data Presentation

The following tables summarize the recommended starting conditions and provide a template for presenting results from a method development study.

Table 1: Recommended Starting HPLC Conditions

| Parameter | Recommended Condition |

| Column | CHIRALCEL® OD (10 µm, 250 x 4.6 mm) or equivalent |

| Mobile Phase | n-Hexane / Isopropanol / DEA (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 - 2.0 mL/min |

| Temperature | 40°C |

| Detection | UV at 211 nm |

| Injection Volume | 5 - 10 µL |

| Sample Conc. | 1.0 mg/mL in mobile phase |

Table 2: Example Data for Chiral Separation under Optimized Conditions

(Note: These are representative values. Actual results will vary based on the specific CSP and final optimized conditions.)

| Enantiomer | Retention Time (t_R, min) | Tailing Factor (T_f) |

| Enantiomer 1 | 8.5 | 1.1 |

| Enantiomer 2 | 10.2 | 1.2 |

Table 3: Calculated Chromatographic Parameters

| Parameter | Formula | Example Value |

| Separation Factor (α) | k₂ / k₁ | 1.25 |

| Resolution (R_s) | 2(t_R₂ - t_R₁) / (w₁ + w₂) | > 1.5 |

Visualizations

The following diagrams illustrate the logical workflow for developing a chiral separation method and the key interactions involved.

Caption: Chiral HPLC method development workflow for Chroman-3-amine.

Conclusion

The enantiomers of Chroman-3-amine can be successfully resolved using HPLC with polysaccharide-based chiral stationary phases. A normal-phase method employing a mobile phase of hexane and an alcohol modifier, supplemented with a basic additive like diethylamine, is highly effective. By following the systematic method development protocol outlined, researchers can achieve robust, baseline separation suitable for the accurate quantification of enantiomeric purity, thereby supporting pharmaceutical research, development, and quality control activities.

References

Application Notes and Protocols: Chroman-3-amine Hydrochloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chroman-3-amine hydrochloride is a heterocyclic organic compound built upon a chroman scaffold.[1] This structure is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules.[2] The amine group at the 3-position provides a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with varied pharmacological profiles.[1] Chroman-3-amine and its analogs have garnered significant interest for their potential therapeutic applications, particularly in the fields of neuroscience and oncology.[2][3]

These application notes provide an overview of the key applications of this compound in medicinal chemistry, along with detailed protocols for its synthesis and for evaluating the biological activity of its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. The hydrochloride salt form enhances the compound's solubility in aqueous solutions, which is advantageous for biological assays.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ClNO | [4] |

| Molecular Weight | 185.65 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 240-241 °C | [5] |

| Solubility | Enhanced water solubility compared to the free base. Soluble in polar aprotic solvents like dichloromethane and tetrahydrofuran. | [1] |

| Storage | Store at room temperature in a dry, cool place under an inert atmosphere. | [6] |

Key Applications in Medicinal Chemistry

This compound serves as a versatile building block for the development of novel therapeutic agents. Its key applications are centered around its biological activities, including:

-

Neuroprotective Agents: Chroman derivatives have shown potential in the treatment of neurodegenerative diseases.[1][2]

-

Antidepressants: The chroman scaffold is associated with dual affinity for serotonin receptors (5-HT1A) and the serotonin transporter, suggesting potential antidepressant properties.[1]

-

Anticancer Agents: Certain chroman derivatives have demonstrated notable inhibitory effects on the growth of human breast cancer cell lines.[3]

-

Antiepileptic Agents: Novel chroman analogs have exhibited significant antiepileptic activity in preclinical models.[3]

-

Chemical Intermediate: It is a valuable intermediate in organic synthesis for the creation of more complex molecules with diverse biological functions.[1]

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis of this compound and for conducting key biological assays to evaluate the activity of its derivatives.

Protocol 1: Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound, which may involve the reduction of a chromone precursor.[1]

Materials:

-

Chromone or a suitable derivative

-

Reducing agent (e.g., Lithium aluminum hydride - LAH)

-

Anhydrous solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the starting chromone derivative in anhydrous THF.

-

Reduction: Cool the suspension in an ice bath. Slowly add a solution of the reducing agent (e.g., LAH in THF) to the stirred suspension.

-

Reflux: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess reducing agent by the sequential dropwise addition of water, followed by an aqueous sodium hydroxide solution, and then more water.

-

Extraction: Filter the resulting mixture and wash the solid residue with THF. Combine the filtrate and washings. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator to obtain the crude Chroman-3-amine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Cool the solution in an ice bath and add a solution of HCl in the same solvent dropwise until the precipitation of the hydrochloride salt is complete.

-

Isolation and Purification: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Expected Yield: The yield can vary depending on the specific starting material and reaction conditions but is typically in the range of 60-80%.

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: Serotonin 5-HT1A Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of Chroman-3-amine derivatives for the human 5-HT1A receptor. This is a crucial assay for compounds with potential antidepressant activity.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT1A receptor

-

Radioligand: [³H]-8-OH-DPAT (a high-affinity 5-HT1A receptor agonist)

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4

-

Non-specific binding control: Serotonin (10 µM final concentration)

-

Test compounds (Chroman-3-amine derivatives) at various concentrations

-

96-well microplates

-

Scintillation vials and scintillation cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI)

Procedure:

-

Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

-

Reaction Mixture: In each well of a 96-well microplate, add the following in order:

-

50 µL of test compound solution (or vehicle for total binding, or serotonin for non-specific binding)

-

50 µL of [³H]-8-OH-DPAT solution (final concentration typically 1 nM)

-

150 µL of diluted cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well)

-

-

Incubation: Incubate the microplate at room temperature (or a specified temperature, e.g., 27°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-